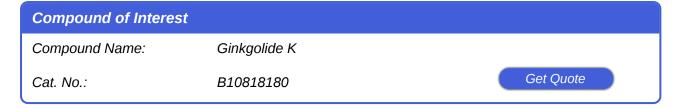


# Ginkgolide K: A Deep Dive into its Role in Mitochondrial Function and Neuroprotection

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ginkgolide K**, a terpene trilactone isolated from the leaves of Ginkgo biloba, has emerged as a promising neuroprotective agent.[1][2] Its therapeutic potential, particularly in the context of ischemic stroke and other neurodegenerative conditions, is increasingly being attributed to its profound effects on mitochondrial function.[1][2][3] Mitochondria, the powerhouses of the cell, are central to neuronal health, and their dysfunction is a key contributor to neuronal injury and apoptosis.[4][5] This technical guide provides a comprehensive overview of the current understanding of **Ginkgolide K**'s mechanisms of action on mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

## Quantitative Effects of Ginkgolide K on Mitochondrial Parameters

The protective effects of **Ginkgolide K** on mitochondrial function have been quantified in several key studies. The following tables summarize the significant findings from in vitro models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)-induced cytotoxicity.



Parameter	Experimental Model	Treatment	Result	Reference
Mitochondrial ROS Production	OGD/R in N2a cells	40 μM Ginkgolide K	Attenuated the increase in mitochondrial ROS	[1]
Mitochondrial Fission	OGD/R in N2a cells	40 μM Ginkgolide K	Reduced the proportion of fragmented mitochondria from 58.3 ± 5.7% to 19.7 ± 1.9%	[1]
Mitochondrial Membrane Potential (MMP)	OGD/R in N2a cells	40 μM Ginkgolide K	Attenuated MMP loss, with TMRE signal decreasing to 26.6 ± 1.3% in the OGD/R group and recovering to 50.1 ± 6.5% with GK treatment	[1]
Mitochondrial Membrane Potential (MMP)	H <sub>2</sub> O <sub>2</sub> -induced cytotoxicity in PC12 cells	10, 50, 100 μM Ginkgolide K	Boosted MMP expression	[4]
Intracellular Calcium	OGD/R in N2a cells	40 μM Ginkgolide K	Reduced the OGD/R-induced increase in intracellular calcium	[1]
Mitochondrial Cytochrome c Release	OGD/R in N2a cells	40 μM Ginkgolide K	Attenuated the release of cytochrome c	[1]







			from mitochondria	
Mitochondrial Cytochrome c Release	H <sub>2</sub> O <sub>2</sub> -induced cytotoxicity in PC12 cells	10, 50, 100 μM Ginkgolide K	Prevented cytochrome c release from mitochondria	[4]
Mitochondrial Bax Expression	OGD/R in N2a cells	40 μM Ginkgolide K	Reversed the OGD/R-induced increase in mitochondrial Bax expression	[1]
Apoptosis	OGD/R in N2a cells	40 μM Ginkgolide K	Reduced OGD/R-induced apoptosis	[1]



Parameter	Experimental Model	Treatment	Result	Reference
Caspase-9 Activation	OGD/R in N2a cells	40 μM Ginkgolide K	Attenuated the OGD/R-induced increase in cleaved caspase-9 expression	[1]
Caspase-9 Activity	H <sub>2</sub> O <sub>2</sub> -induced cytotoxicity in PC12 cells	10, 50, 100 μM Ginkgolide K	Notably inhibited caspase-9 activity	[4]
Caspase-3 Activation	OGD/R in N2a cells	40 μM Ginkgolide K	Attenuated the OGD/R-induced increase in cleaved caspase-3 expression	[1]
Caspase-3 Activity	H <sub>2</sub> O <sub>2</sub> -induced cytotoxicity in PC12 cells	10, 50, 100 μM Ginkgolide K	Notably inhibited caspase-3 activity	[4]
Cell Viability	H <sub>2</sub> O <sub>2</sub> -induced cytotoxicity in PC12 cells	10, 50, 100 μM Ginkgolide K	Significantly increased cell viability	[4]
LDH Release	H <sub>2</sub> O <sub>2</sub> -induced cytotoxicity in PC12 cells	10, 50, 100 μM Ginkgolide K	Suppressed lactate dehydrogenase (LDH) release	[4]
ROS Level	H <sub>2</sub> O <sub>2</sub> -induced cytotoxicity in PC12 cells	10, 50, 100 μM Ginkgolide K	Attenuated the level of reactive oxygen species (ROS)	[4]



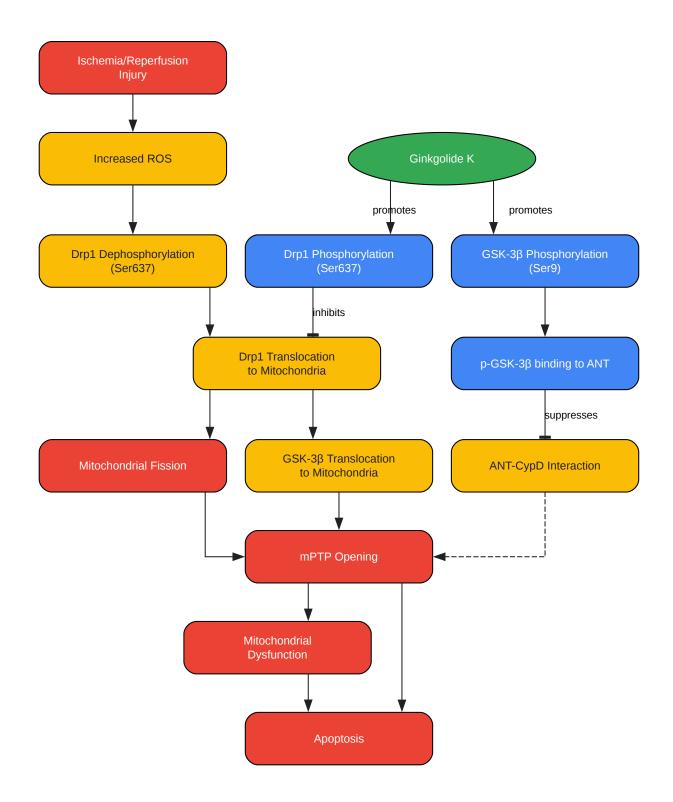
### Signaling Pathways Modulated by Ginkgolide K

**Ginkgolide K** exerts its protective effects on mitochondria by modulating several critical signaling pathways. These pathways are intricately linked to mitochondrial dynamics, apoptosis, and cellular survival.

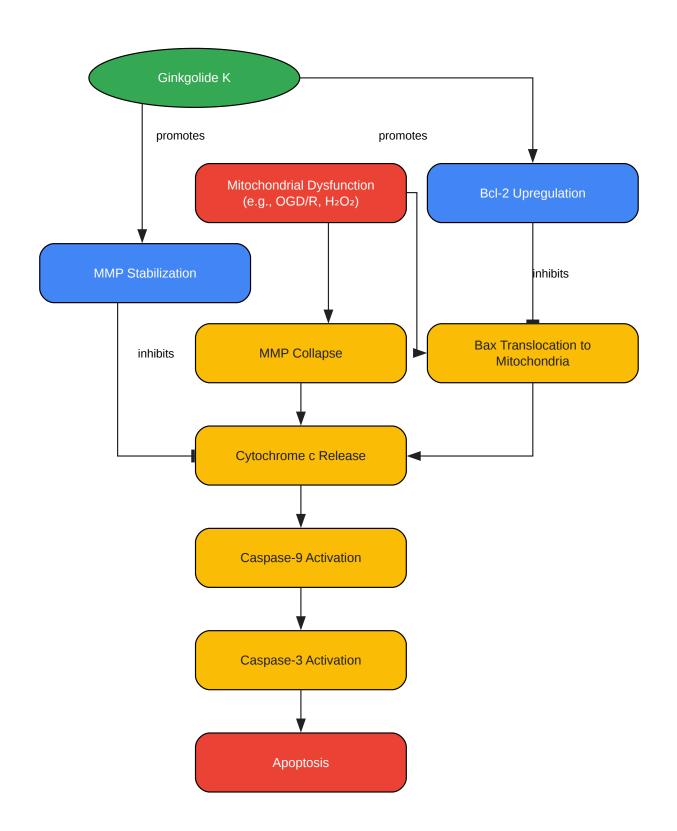
### Inhibition of Mitochondrial Fission and mPTP Opening

**Ginkgolide** K has been shown to inhibit mitochondrial fission and the opening of the mitochondrial permeability transition pore (mPTP), key events in the apoptotic cascade.[1][2] This is achieved through the modulation of the Drp1 and GSK-3β signaling axis.

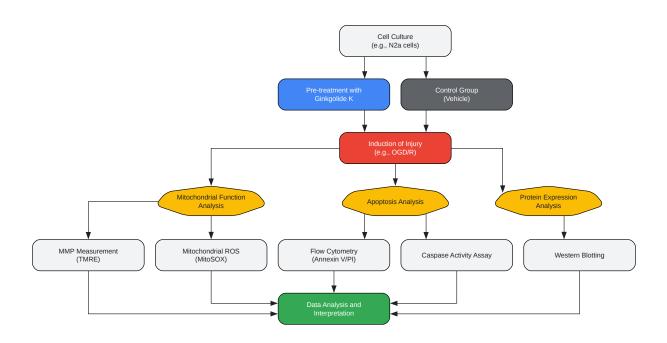












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